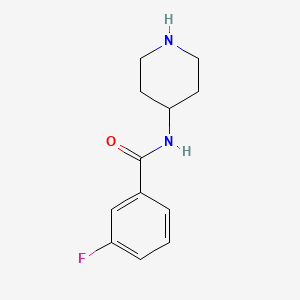
3-fluoro-N-(piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are similar to the compound , has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of 3-fluoro-N-(piperidin-4-yl)benzamide is characterized by the presence of a piperidine ring, a benzamide group, and a fluorine atom . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
While specific chemical reactions involving 3-fluoro-N-(piperidin-4-yl)benzamide are not detailed in the retrieved sources, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Fluoro-N-(piperidin-4-yl)benzamide has a molecular weight of 222.26 . Further physical and chemical properties are not detailed in the retrieved sources.Applications De Recherche Scientifique
Antibacterial Activity
3-fluoro-N-(piperidin-4-yl)benzamide: derivatives have been synthesized and evaluated for their antibacterial effects. One of the compounds demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further research in this area could explore its potential as a novel antibacterial agent.
Anticancer Potential
While not directly studied for cancer treatment, compounds with similar structures have shown promise. Investigating the impact of 3-fluoro-N-(piperidin-4-yl)benzamide on cancer cell lines (such as MCF-7 and HCT-116) could reveal its anti-proliferative properties .
Antioxidant Effects
Among the tested compounds, 3-fluoro-N-(piperidin-4-yl)benzamide exhibited notable antioxidant activity. Further exploration of its antioxidant potential could be valuable for health-related applications .
Akt Inhibition
A related compound, N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide , was discovered as a potent and selective Akt inhibitor. This finding is significant due to Akt inhibitors’ clinical trial limitations, including cutaneous toxicity .
Medicinal Scaffold
Piperidine derivatives, including 3-fluoro-N-(piperidin-4-yl)benzamide , serve as essential building blocks for drug development. Their versatile structures contribute to various pharmacological applications .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, related to our compound, act as selective inhibitors of acetylcholinesterase (AChE). These inhibitors are used in Alzheimer’s disease treatment .
Orientations Futures
The future directions for research on 3-fluoro-N-(piperidin-4-yl)benzamide and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in the pharmaceutical industry . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could improve their antimicrobial activity .
Mécanisme D'action
Target of Action
Similar compounds with a piperidine nucleus have been found to interact with various receptors and enzymes, including serotonergic and dopaminergic receptors .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions . This interaction could lead to changes in the conformation or function of the target, thereby exerting its effects.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its predicted melting point of 15249°C and boiling point of 3769°C at 760 mmHg, suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that 3-fluoro-n-(piperidin-4-yl)benzamide may also have antimicrobial effects .
Propriétés
IUPAC Name |
3-fluoro-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMEPFBBQOIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

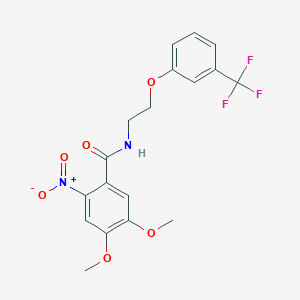
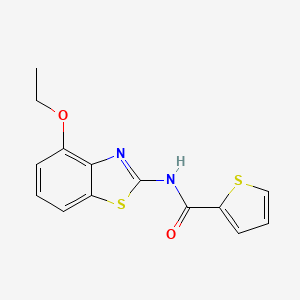
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)
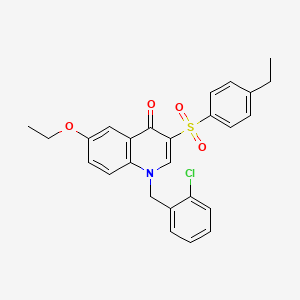

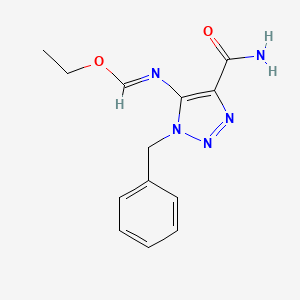
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)


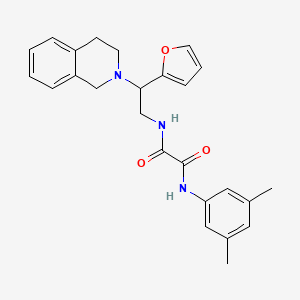
![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)